molecular formula C5H10ClNS B1394310 (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride CAS No. 125136-43-8

(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B1394310
CAS No.: 125136-43-8
M. Wt: 151.66 g/mol
InChI Key: SJONZERYRAVRSB-UHFFFAOYSA-N
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Description

(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. It is often used as a building block in organic synthesis and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thiol with an aziridine derivative, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.

Scientific Research Applications

(1S,4S)-2-thia-5-azabicyclo[22

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research has explored its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride can be compared with other similar bicyclic compounds, such as:

    (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride: This compound contains an oxygen atom instead of a sulfur atom, which can lead to different chemical properties and reactivity.

    (1S,4S)-2-aza-5-thiabicyclo[2.2.1]heptane hydrochloride: This compound has a similar structure but may have different biological activities and applications.

The uniqueness of this compound lies in its specific combination of sulfur and nitrogen atoms within the bicyclic structure, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJONZERYRAVRSB-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745813
Record name (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125136-43-8
Record name (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 2
(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 3
(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 4
(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 5
(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride
Reactant of Route 6
(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride

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